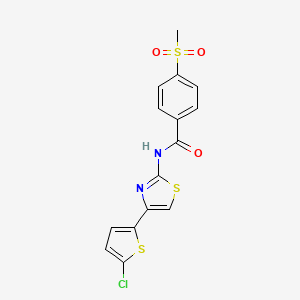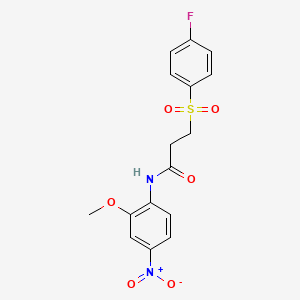
Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromomethyl group attached to the 6th position, a methyl group attached to the 4th position, and an ethyl ester group attached to the 5th position of the pyrimidine ring. The presence of these functional groups suggests that this compound could be involved in various chemical reactions.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It’s particularly useful in the synthesis of quinoline derivatives, which are crucial scaffolds in many pharmaceuticals . The compound’s reactivity allows for the introduction of various functional groups, enabling the synthesis of complex molecules.
Polymer Research
In polymer science, this compound can be employed to create novel block copolymers via techniques like RAFT and FRP polymerization . These polymers have potential applications in creating new materials with unique properties like enhanced strength or chemical resistance.
Biomedical Engineering
The compound’s derivatives could be used in the development of hydrogels, which are promising materials for drug delivery systems and tissue engineering . Hydrogels can mimic the extracellular matrix, supporting cell growth and controlled release of therapeutic agents.
Pharmaceutical Research
In pharmaceutical research, the compound can be modified to produce molecules with potential therapeutic applications. It could be used to synthesize new compounds with antimicrobial, antioxidant, or anticorrosion properties, which can be significant in developing new medications or treatments .
Material Science
The compound is also relevant in material science, where it can be used to synthesize substances with specific properties required for industrial applications. It can contribute to the development of materials with improved durability and stability .
Biomedical Applications
In the biomedical field, derivatives of this compound could be explored for their use in creating advanced drug delivery systems. These systems can offer targeted therapy with controlled release rates, enhancing the efficacy of treatments .
Antisepsis Agents
The compound’s framework can be adapted to synthesize new antisepsis agents. These agents are crucial in preventing infections, especially in healthcare settings, and the development of more effective compounds is an ongoing research priority .
Advanced Drug Delivery Systems
Finally, the compound can be utilized in the design of advanced drug delivery systems, such as those used in gene therapy. These systems can encapsulate genetic material and ensure its protection and targeted delivery to specific cells or tissues .
Mechanism of Action
Target of Action
Compounds with similar structures often interact with enzymes or receptors involved in cellular processes .
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The bromomethyl group could potentially act as a leaving group, facilitating nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures often influence pathways involving nucleophilic substitution reactions .
Pharmacokinetics
The presence of the ethyl ester group could potentially enhance its lipophilicity, which may influence its absorption and distribution .
Result of Action
Based on its potential reactivity, it could potentially modify cellular proteins or nucleic acids, leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions could be influenced by the pH of the environment .
properties
IUPAC Name |
ethyl 6-(bromomethyl)-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-3-15-8(13)7-5(2)11-9(14)12-6(7)4-10/h5H,3-4H2,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNBUBULHHFXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2990831.png)

![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)



![4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2990841.png)


![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2990844.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)

![2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B2990850.png)
![N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2990852.png)